1,3-Benzodioxole, 2-ethoxy-

Lipophilicity ADME Drug Design

1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4) is a heterocyclic organic compound characterized by a 1,3-benzodioxole core with an ethoxy substituent at the 2-position of the dioxole ring. This structural motif is a key building block in the synthesis of various bioactive molecules and functional materials.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 64736-45-4
Cat. No. B14487210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzodioxole, 2-ethoxy-
CAS64736-45-4
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1OC2=CC=CC=C2O1
InChIInChI=1S/C9H10O3/c1-2-10-9-11-7-5-3-4-6-8(7)12-9/h3-6,9H,2H2,1H3
InChIKeyOZKHPHVKACNSOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4) Sourcing & Technical Data Guide


1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4) is a heterocyclic organic compound characterized by a 1,3-benzodioxole core with an ethoxy substituent at the 2-position of the dioxole ring [1]. This structural motif is a key building block in the synthesis of various bioactive molecules and functional materials [2]. The compound has a molecular formula of C9H10O3, a molecular weight of 166.174 g/mol, and a computed LogP of approximately 1.78 [1].

1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4): Why Not All Benzodioxoles Are Interchangeable


Substituting 1,3-Benzodioxole, 2-ethoxy- with another benzodioxole derivative without rigorous validation can compromise experimental outcomes due to differences in lipophilicity, steric bulk, and electronic properties conferred by the 2-alkoxy substituent [1]. For example, the ethoxy group provides a specific balance of hydrophobicity and reactivity that is distinct from the methoxy or propoxy analogs, which can significantly alter a compound's behavior in biological assays, chromatographic separations, or as a synthetic intermediate . The following quantitative evidence highlights these key differentiators to guide informed procurement and experimental design.

Quantitative Differentiation of 1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4) for Scientific Selection


Lipophilicity (LogP) Differentiation: Ethoxy vs. Methoxy and Propoxy Analogs

The lipophilicity of 1,3-Benzodioxole, 2-ethoxy- is quantified by a computed LogP value of 1.7779, positioning it as an intermediate between the more polar 2-methoxy analog and the more lipophilic 2-propoxy analog [1][2]. This difference in LogP is critical for applications where specific membrane permeability or solubility is required.

Lipophilicity ADME Drug Design

Molecular Weight and Steric Bulk Comparison

The molecular weight of 1,3-Benzodioxole, 2-ethoxy- is 166.174 g/mol, which is 14.024 g/mol heavier than the 2-methoxy analog (152.15 g/mol) and 14.026 g/mol lighter than the 2-propoxy analog (180.20 g/mol) [1][2]. This incremental difference in molecular weight and corresponding steric bulk can influence reaction rates, crystal packing, and binding pocket compatibility.

Synthetic Chemistry Steric Effects Property Optimization

Topological Polar Surface Area (TPSA) Uniformity

Despite differences in lipophilicity and molecular weight, 1,3-Benzodioxole, 2-ethoxy- and its 2-alkoxy analogs share an identical Topological Polar Surface Area (TPSA) of 27.69 Ų [1][2]. This suggests that while the compounds differ in hydrophobic character, their capacity for polar interactions remains constant, which is a key factor in predicting passive membrane permeability and oral bioavailability.

ADME Bioavailability Drug-likeness

Reactivity in Photoinitiation Systems: Electron-Donating Effects of Alkoxy Groups

Research on benzodioxole derivatives demonstrates that electron-donating substituents, such as alkoxy groups, significantly increase the reactivity of benzophenone (BP)/benzodioxole-based photoinitiator systems . While this study directly examined 5-substituted analogs, the principle of electron donation is a class-level inference applicable to the 2-ethoxy substituent. The study found that a BP/5-methoxy-1,3-benzodioxole combination achieved nearly identical Rpmax and final double bond conversion rates as the standard BP/EDAB system, suggesting alkoxy-substituted benzodioxoles are effective co-initiators .

Photoinitiators Polymer Chemistry Cytotoxicity

Optimal Applications for 1,3-Benzodioxole, 2-ethoxy- (CAS 64736-45-4)


Lipophilicity-Driven Drug Discovery and Lead Optimization

1,3-Benzodioxole, 2-ethoxy- should be prioritized when a specific LogP value (~1.78) is required for a benzodioxole-containing pharmacophore, for example, to balance solubility and membrane permeability for a CNS or anti-infective drug candidate [1][2].

Non-Amine Co-Initiator for UV-Curable Coatings and 3D Printing Resins

The electron-donating nature of the ethoxy group makes this compound a strong candidate for evaluation as a co-initiator in Type II photoinitiating systems (e.g., with benzophenone) . Its use can be explored to replace traditional amine synergists, which are known to cause yellowing and cytotoxicity in cured materials .

Synthetic Intermediate with Defined Lipophilicity and Steric Bulk

As an intermediate, the compound offers a predictable, incremental change in molecular weight (166.174 g/mol) and LogP (1.7779) relative to its methoxy and propoxy counterparts [1][2]. This makes it a valuable building block for systematically probing structure-activity relationships (SAR) in medicinal chemistry and agrochemical synthesis, where precise tuning of these properties is essential.

Chromatographic Method Development and Reference Standard Preparation

Due to its unique combination of TPSA (27.69 Ų) and intermediate LogP (1.7779) compared to other 2-alkoxy-1,3-benzodioxoles, this compound can serve as a calibration standard or system suitability marker in reversed-phase HPLC method development for separating closely related benzodioxole impurities or metabolites [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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